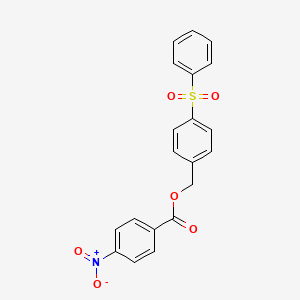![molecular formula C20H24ClN3O4S B4623603 methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)
methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions to introduce specific functional groups or to construct the core structure. For instance, compounds with structures similar to the one have been synthesized through processes involving nucleophilic substitution, amidation, and cyclization reactions. These methods aim to build complex molecules with precise control over the molecular architecture (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like NMR, X-ray crystallography, and mass spectrometry. These analyses reveal the spatial arrangement of atoms within the molecule, providing insights into potential reactive sites and interactions with biological targets. The crystal structure of related compounds has shown configurations that are crucial for their biological activity, indicating the importance of structural analysis in understanding their function (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The compound's reactivity can be inferred from known reactions involving similar structures, such as N-acyliminium ion chemistry used to synthesize 2,6-bridged piperazine-3-ones. This type of chemistry highlights the compound's potential to undergo transformations that could modify its pharmacological properties or lead to new derivatives with enhanced activity (Veerman et al., 2003).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Some novel triazole derivatives, including those related to the methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate structure, have been synthesized and screened for antimicrobial activities. These compounds exhibit good or moderate activities against various microorganisms, demonstrating their potential in antimicrobial research (Bektaş et al., 2010).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents
Research into the synthesis of novel compounds derived from this chemical structure has shown potential in developing anti-inflammatory and analgesic agents. These compounds have been synthesized and screened for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities, indicating their possible use in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).
Pharmacological Properties
The pharmacological properties of certain derivatives have been studied, including their affinities for various central nervous system receptors. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating neurological disorders (Tacke et al., 2003).
Synthesis Techniques and Chemical Reactions
Advanced synthesis techniques and the investigation of chemical reactions involving this compound and its derivatives are essential for expanding the utility of these compounds in scientific research. These studies focus on the reaction mechanisms and the synthesis of various derivatives with potential pharmacological applications (Iwanami et al., 1964).
Applications in Organic Chemistry
The compound and its derivatives are also explored in the realm of organic chemistry, contributing to the development of new synthetic methods and the creation of novel chemical structures with potential applications in various fields, including medicine and materials science (Veerman et al., 2003).
Propriétés
IUPAC Name |
methyl 2-[[4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carbonyl]amino]-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-13-10-16(19(25)28-3)18(29-13)22-20(26)24-8-6-23(7-9-24)12-14-11-15(21)4-5-17(14)27-2/h4-5,10-11H,6-9,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQAFMDZCFXSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4623528.png)

![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4623567.png)



![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4623587.png)
![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)
![1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)


